molecular formula C18H26FN3O5S B2412733 N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide CAS No. 872722-62-8

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide

Cat. No. B2412733
M. Wt: 415.48
InChI Key: AOUIYIPTPXLQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a 4-fluoro-3-methylphenylsulfonyl group . This group is part of a larger class of compounds known as sulfonyl compounds, which are characterized by the presence of a sulfonyl functional group (R-SO2-R’). The sulfonyl group is a key functional group in organic chemistry and is often involved in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, one common method to synthesize similar compounds involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .

Scientific Research Applications

Electrophoretic and Biocompatible Poly(2-oxazoline)s

Research by Hayashi and Takasu (2015) focuses on the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, showcasing applications in bioactive glass coating and biocompatibility enhancement. This study demonstrates the potential of sulfone-initiated polymerization for creating coatings with significant applications in biomedical materials and devices (Hayashi & Takasu, 2015).

Antibacterial Activities and Mechanisms

The synthesis and investigation of antibacterial activities of sulfone derivatives, as highlighted by Shi et al. (2015), reveal the potent antibacterial properties against rice bacterial leaf blight. This research indicates the potential of sulfone derivatives in agricultural applications, specifically in combating plant diseases and improving crop resilience (Shi et al., 2015).

Antimicrobial and Antitumor Activities

Yıldırır et al. (2009) synthesized new phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives and evaluated their antimicrobial activity, providing a basis for the development of novel antimicrobial agents. Additionally, the preliminary biological activity tests of novel isoxazoline compounds, as reported by Hao-fei (2011), showed that some derivatives exhibited anti-tumor activities, suggesting their potential use in cancer treatment (Yıldırır et al., 2009); (Qi Hao-fei, 2011).

properties

IUPAC Name

N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O5S/c1-12(2)10-20-17(23)18(24)21-11-16-22(7-4-8-27-16)28(25,26)14-5-6-15(19)13(3)9-14/h5-6,9,12,16H,4,7-8,10-11H2,1-3H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUIYIPTPXLQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.